

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydroquinoline

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Compound of Interest

Compound Name:	3-Bromo-5,6,7,8-tetrahydroquinoline
Cat. No.:	B1442474

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CAS Number: 82132-68-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.^{[1][2]} Its unique three-dimensional structure, combining a saturated carbocycle with an aromatic pyridine ring, offers a versatile platform for conformational restriction and substituent vector exploration in drug design. The introduction of a bromine atom at the 3-position, yielding **3-Bromo-5,6,7,8-tetrahydroquinoline**, transforms this scaffold into a highly valuable synthetic intermediate. The bromine atom serves as a versatile chemical handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.^{[3][4][5][6]} This guide provides a comprehensive technical overview of **3-Bromo-5,6,7,8-tetrahydroquinoline**, encompassing its chemical properties, synthesis, reactivity, and potential applications, with a focus on the underlying scientific principles that guide its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. The data for **3-Bromo-5,6,7,8-tetrahydroquinoline** is summarized below.

Core Properties

Property	Value	Source
CAS Number	82132-68-1	[7] [8] [9]
Molecular Formula	C ₉ H ₁₀ BrN	[7] [8] [9]
Molecular Weight	212.09 g/mol	[7] [8]
IUPAC Name	3-bromo-5,6,7,8-tetrahydroquinoline	[7]
SMILES	BrC1=CC2=C(CCCC2)N=C1	[8]
Appearance	Colorless to light yellow liquid or powder	[9] [10]
Purity	≥95% (typical commercial grade)	[8]
Storage	Store at room temperature, sealed in a dry, well-ventilated place.	[8] [9] [11]

Predicted Physicochemical Data

Property	Predicted Value	Source
Boiling Point	260.3 ± 40.0 °C at 760 mmHg	[9]
Density	1.455 ± 0.06 g/cm ³	[9]
XLogP3	2.8	[7] [9]
Topological Polar Surface Area (TPSA)	12.9 Å ²	[8]

Spectroscopic Characterization: An Interpretive Guide

While specific experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aliphatic region and more defined in the aromatic region.

- Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The proton at the 2-position and the proton at the 4-position will likely appear as singlets or narrow doublets.
- Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the eight protons of the tetrahydro- portion of the quinoline ring. The protons on the carbons adjacent to the aromatic ring and the nitrogen will be the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR will provide a clear fingerprint of the carbon skeleton.

- Aromatic Carbons: Signals for the carbons of the pyridine ring will appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.
- Aliphatic Carbons: Four distinct signals in the upfield region (δ 20-50 ppm) corresponding to the carbons of the saturated ring.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.

- Molecular Ion Peak: The mass spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units ($M^{+}\bullet$ and $[M+2]^{+}\bullet$). This isotopic signature is definitive for the presence of a single bromine atom ($^{79}\text{Br} \approx 50.7\%$ and $^{81}\text{Br} \approx 49.3\%$).[\[12\]](#)

Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups.

- C=N Stretch: A characteristic absorption band for the imine bond within the pyridine ring.
- C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.

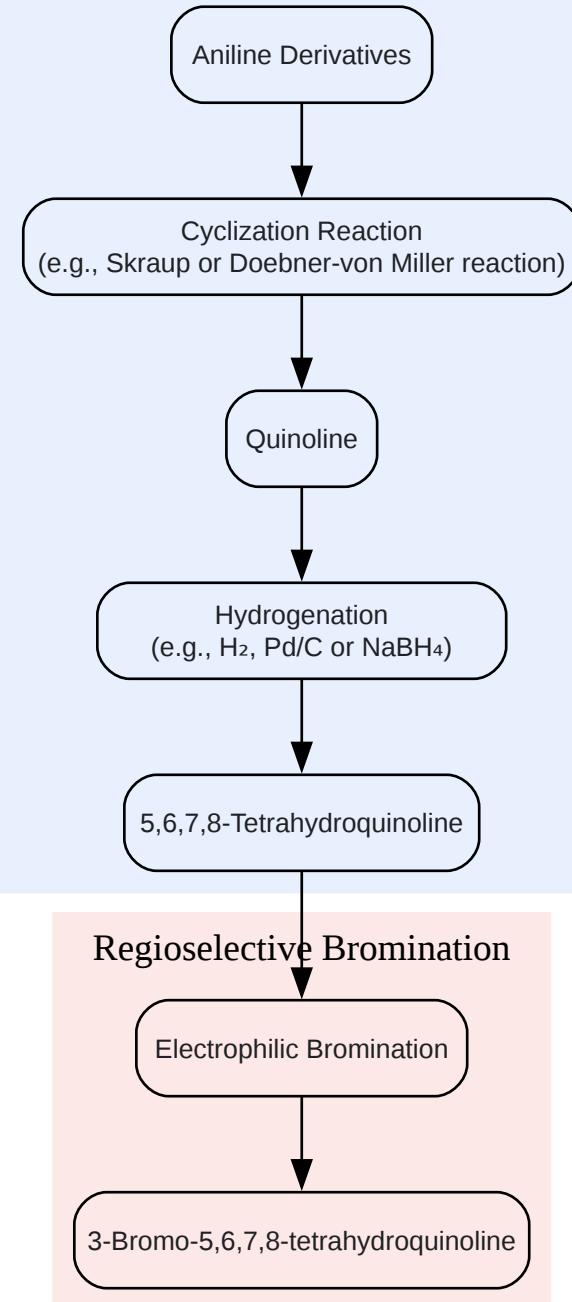
- C-Br Stretch: A vibration in the fingerprint region corresponding to the carbon-bromine bond.

Synthesis and Mechanistic Considerations

The synthesis of **3-Bromo-5,6,7,8-tetrahydroquinoline** can be approached through several strategic routes, primarily involving the construction of the tetrahydroquinoline scaffold followed by regioselective bromination.

Workflow for the Synthesis of **3-Bromo-5,6,7,8-tetrahydroquinoline**

Synthesis of Tetrahydroquinoline Core

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Caption: A generalized workflow for the synthesis of **3-Bromo-5,6,7,8-tetrahydroquinoline**.

Detailed Synthetic Protocol: Electrophilic Bromination of 5,6,7,8-Tetrahydroquinoline

This protocol is a representative method based on established procedures for the bromination of tetrahydroquinolines.[\[2\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- 5,6,7,8-Tetrahydroquinoline
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl_4) or Chloroform ($CHCl_3$)
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) solution
- Dichloromethane (CH_2Cl_2)
- Hexanes

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in an appropriate solvent such as carbon tetrachloride or chloroform.
- **Brominating Agent Addition:** Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature. The choice of NBS as the brominating agent is strategic; it is a solid that is easier and safer to handle than liquid bromine and often provides higher selectivity.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require heating to reflux to proceed to completion.

- **Workup:** Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO_3 solution, followed by saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to quench any remaining bromine.
- **Extraction and Drying:** Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **3-Bromo-5,6,7,8-tetrahydroquinoline**.

Causality Behind Experimental Choices:

- **Solvent:** Non-polar aprotic solvents like CCl_4 or CHCl_3 are chosen to facilitate the radical mechanism that can occur with NBS, or to simply act as a solvent for electrophilic aromatic substitution.
- **NBS:** NBS is a preferred source of electrophilic bromine, as it minimizes the formation of polybrominated byproducts and is less hazardous than elemental bromine.
- **Aqueous Workup:** The bicarbonate wash neutralizes any acidic byproducts, while the thiosulfate wash removes any unreacted bromine, preventing further reactions during purification.

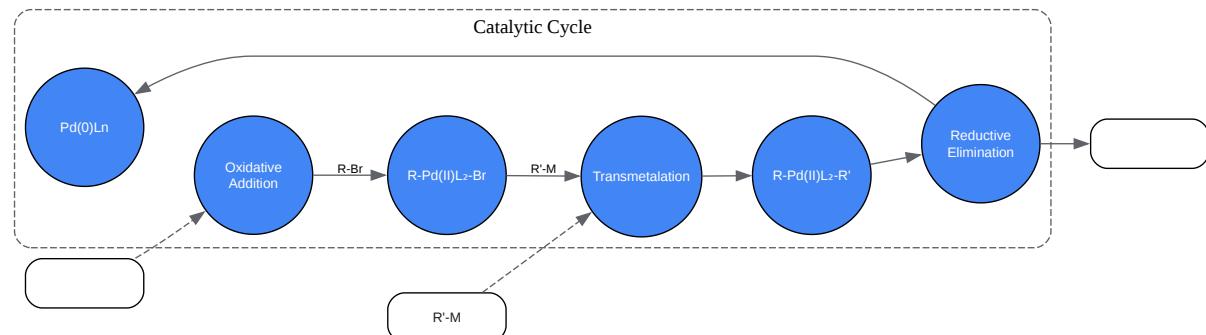
Reactivity and Synthetic Utility

The primary synthetic value of **3-Bromo-5,6,7,8-tetrahydroquinoline** lies in the reactivity of the C-Br bond, which serves as a linchpin for the introduction of diverse functionalities through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.^{[3][5][6][18]} The 3-bromo substituent on the tetrahydroquinoline scaffold is ideally positioned for such transformations.

General Catalytic Cycle:



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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

- **Suzuki Coupling:** Reaction with boronic acids or esters ($R'-B(OR)_2$) to form C-C bonds. This is one of the most widely used methods for introducing new aryl or alkyl groups.
- **Heck Coupling:** Reaction with alkenes to form substituted alkenes.
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.
- **Stille Coupling:** Reaction with organostannanes ($R'-SnR''_3$).

The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of these reactions. The electronic nature of the tetrahydroquinoline ring can influence the reactivity of the C-Br bond, and screening of reaction conditions is often necessary.

Applications in Drug Discovery and Materials Science

The tetrahydroquinoline scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[\[1\]](#)[\[2\]](#)[\[19\]](#)[\[20\]](#) **3-Bromo-5,6,7,8-tetrahydroquinoline** serves as a critical building block for the synthesis of libraries of novel tetrahydroquinoline derivatives for high-throughput screening. By leveraging the cross-coupling reactions described above, researchers can rapidly generate a diverse set of analogues with modifications at the 3-position, enabling the exploration of structure-activity relationships (SAR).

Beyond pharmaceuticals, functionalized quinolines have applications in materials science as organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The ability to tune the electronic and photophysical properties of the quinoline ring through substitution makes **3-Bromo-5,6,7,8-tetrahydroquinoline** a valuable precursor in these fields as well.

Safety and Handling

3-Bromo-5,6,7,8-tetrahydroquinoline is a hazardous substance and should be handled with appropriate safety precautions.[\[7\]](#)[\[8\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[7\]](#)[\[8\]](#)
- H315: Causes skin irritation.[\[7\]](#)[\[8\]](#)
- H319: Causes serious eye irritation.[\[7\]](#)[\[8\]](#)
- H335: May cause respiratory irritation.[\[7\]](#)[\[8\]](#)

Precautionary Measures:

- Handle in a well-ventilated area, preferably in a fume hood.[\[9\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[9\]](#)[\[21\]](#)[\[22\]](#)

- Avoid inhalation of dust, fumes, or vapors.[21][22]
- Avoid contact with skin and eyes.[9]
- Wash hands thoroughly after handling.[21]

Conclusion

3-Bromo-5,6,7,8-tetrahydroquinoline (CAS 82132-68-1) is more than just a chemical intermediate; it is an enabling tool for innovation in both drug discovery and materials science. Its strategic combination of a conformationally restricted scaffold and a versatile synthetic handle in the form of a bromine atom allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers looking to leverage this powerful building block in their scientific endeavors.

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